molecular formula C10H10N2 B13805423 Benzonitrile, 2-amino-3-(1-propenyl)-

Benzonitrile, 2-amino-3-(1-propenyl)-

Cat. No.: B13805423
M. Wt: 158.20 g/mol
InChI Key: WDLULBVOCYXQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-amino-3-(1-propenyl)- (CAS: 126403-78-9) is an aromatic nitrile derivative with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol. Structurally, it features an amino group (-NH₂) at the 2-position and a 1-propenyl (allyl) substituent at the 3-position of the benzonitrile ring .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-3-prop-1-enylbenzonitrile

InChI

InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-6H,12H2,1H3

InChI Key

WDLULBVOCYXQAH-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) typically involves the reaction of 2-amino-3-bromobenzonitrile with propenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino and propenyl groups on the benzene ring can participate in substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of benzonitrile oxides.

    Reduction: Formation of 2-amino-3-(1-propenyl)benzylamine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzonitrile, 2-amino-3-(1-propenyl)-(9ci) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-3-(1-propenyl)-(9ci) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-3-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₅F₃N₂
  • Molecular Weight : 186.13 g/mol
  • Key Features : The trifluoromethyl (-CF₃) group at the 3-position is strongly electron-withdrawing, which polarizes the aromatic ring and alters reactivity compared to the 1-propenyl group. This substitution enhances metabolic stability in pharmaceuticals, a trait common in fluorinated compounds .
  • Applications : Likely used in medicinal chemistry for kinase inhibitors or anti-inflammatory agents.

4-Amino-2-bromo-3-methylbenzonitrile

  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Key Features : Bromine at the 2-position enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at 3-position provides steric bulk. Unlike the 1-propenyl group, bromine offers a handle for further functionalization .
  • Applications : Intermediate in synthesizing heterocyclic compounds or bioactive molecules.

2-(3-Benzoylphenyl)propionitrile

  • Molecular Formula: C₁₆H₁₃NO
  • Molecular Weight : 235.28 g/mol
  • Key Features: A benzoyl group at the 3-position introduces ketone functionality, enabling conjugation or hydrogen bonding. The propionitrile chain increases hydrophobicity compared to the amino-propenyl substitution .

Benzonitrile, 3-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxy

  • Molecular Formula: Not explicitly provided (contains oxadiazole and pyridine rings)
  • Key Features : The oxadiazole ring enhances rigidity and hydrogen-bonding capacity, while the pyridine moiety introduces basicity. This complex structure contrasts with the simpler propenyl group in the main compound .
  • Applications : Likely explored as a pharmacophore in antiviral or anticancer agents.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
Benzonitrile, 2-amino-3-(1-propenyl)- C₁₀H₁₀N₂ 158.20 -NH₂, -CH₂CH=CH₂ Electrophilic substitution, polymerization
2-Amino-3-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 -NH₂, -CF₃ Medicinal chemistry (enhanced stability)
4-Amino-2-bromo-3-methylbenzonitrile C₈H₇BrN₂ 211.06 -NH₂, -Br, -CH₃ Cross-coupling reactions
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₃NO 235.28 -C₆H₅CO-, -CH₂CN Polymer/drug intermediates
Benzonitrile with oxadiazole-pyridine Not available Not available Oxadiazole, pyridine, -OCH₂CH₂CH₃ Targeted drug design

Key Research Findings

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., -NH₂) activate the aromatic ring for electrophilic substitution, while electron-withdrawing groups (e.g., -CF₃) deactivate it. The 1-propenyl group’s allylic system allows for addition reactions, unlike bromine or methyl groups .
  • Halogenated derivatives (e.g., bromine) enable transition metal-catalyzed coupling, expanding synthetic utility .

Biological Relevance: Fluorinated and heterocyclic derivatives (e.g., oxadiazole-pyridine) are prioritized in drug discovery due to enhanced target binding and metabolic resistance .

Synthetic Challenges :

  • Introducing the 1-propenyl group requires precise control to avoid polymerization, whereas trifluoromethyl or benzoyl groups are more straightforward to incorporate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.